N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
CAS No.: 1098639-36-1
Cat. No.: VC4911961
Molecular Formula: C22H19N3O3S3
Molecular Weight: 469.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1098639-36-1 |
|---|---|
| Molecular Formula | C22H19N3O3S3 |
| Molecular Weight | 469.59 |
| IUPAC Name | N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C22H19N3O3S3/c26-21(18-6-3-13-25(18)31(27,28)20-8-4-14-29-20)23-16-11-9-15(10-12-16)22-24-17-5-1-2-7-19(17)30-22/h1-2,4-5,7-12,14,18H,3,6,13H2,(H,23,26) |
| Standard InChI Key | FVXZGLJFSSOJHK-UHFFFAOYSA-N |
| SMILES | C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure features three distinct heterocyclic components:
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Benzothiazole ring: A bicyclic system with fused benzene and thiazole rings, known for enhancing bioactivity through π-π stacking and hydrogen bonding.
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Thiophene sulfonyl group: A sulfur-containing aromatic ring coupled to a sulfonyl moiety, improving solubility and target affinity.
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Pyrrolidine carboxamide: A five-membered nitrogen ring with a carboxamide substituent, contributing to conformational flexibility and enzyme interaction.
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₉N₃O₃S₃ |
| Molecular Weight | 469.59 g/mol |
| CAS Number | 1098639-36-1 |
| IUPAC Name | N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide |
| SMILES | C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 |
The compound’s three-dimensional conformation, confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, reveals optimal spatial arrangement for target binding.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves multi-step reactions:
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Benzothiazole formation: Condensation of 2-aminothiophenol with 4-iodobenzaldehyde under acidic conditions yields the 4-(benzo[d]thiazol-2-yl)phenyl intermediate.
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Pyrrolidine functionalization: Ring-opening of a pyrrolidine precursor followed by sulfonation with thiophene-2-sulfonyl chloride introduces the sulfonyl group.
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Carboxamide coupling: Reaction of the pyrrolidine sulfonyl intermediate with 4-(benzo[d]thiazol-2-yl)aniline via carbodiimide-mediated coupling completes the assembly.
Critical parameters include reaction temperature (60–80°C for sulfonation) and stoichiometric control to minimize byproducts.
Analytical Validation
Post-synthesis characterization employs:
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High-performance liquid chromatography (HPLC): Purity >95%.
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Mass spectrometry (MS): Molecular ion peak at m/z 469.59.
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¹H/¹³C NMR: Chemical shifts at δ 7.8–8.2 ppm (aromatic protons) and δ 170 ppm (carboxamide carbonyl).
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with minimum inhibitory concentrations (MICs) in the 2–8 µg/mL range. Mechanistic studies suggest:
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Disruption of bacterial membrane integrity via sulfonyl group interactions.
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Inhibition of DNA gyrase, critical for bacterial DNA replication.
| Cell Line | Target Pathway | Proposed Mechanism |
|---|---|---|
| MCF-7 (Breast) | Topoisomerase II inhibition | DNA strand break accumulation |
| A549 (Lung) | Kinase signaling suppression | Apoptosis induction via caspase-3/7 activation |
Molecular docking simulations reveal strong binding affinity (-9.2 kcal/mol) to the ATP-binding pocket of epidermal growth factor receptor (EGFR), a key oncogenic driver.
Pharmacological Development Considerations
ADMET Profiling
Preliminary data indicate:
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Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s).
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Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites.
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Toxicity: No significant cytotoxicity toward HEK-293 human kidney cells at therapeutic doses.
Formulation Challenges
The compound’s low aqueous solubility (0.12 mg/mL) necessitates nanoemulsion or cyclodextrin-based delivery systems to enhance bioavailability.
Future Research Directions
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In vivo efficacy studies: Evaluate tumor growth inhibition in xenograft models.
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Structural optimization: Introduce polar substituents to improve solubility without compromising activity.
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Combination therapies: Assess synergy with existing chemotherapeutics like paclitaxel.
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